(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one
Description
Properties
IUPAC Name |
(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c1-25-18-9-13(26-11-14-10-22-20(21)27-14)7-6-12(18)8-16-15-4-2-3-5-17(15)23-19(16)24/h2-10H,11H2,1H3,(H,23,24)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCNCUMETXPXJU-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CN=C(S2)Cl)C=C3C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OCC2=CN=C(S2)Cl)/C=C\3/C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the indole core and the subsequent condensation to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Recent studies have highlighted the compound's potential as an anticancer agent. Indole derivatives are known for their ability to interact with multiple biological targets, including tubulin, which is crucial for cell division.
Anticancer Activity
Research indicates that indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to (3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one have shown significant cytotoxicity against various cancer cell lines, including:
- Huh7 hepatocellular carcinoma cells : Induced G2/M-phase cell cycle arrest with an IC50 of 5.0 µM.
- MDA-MB-231 breast cancer cells : Demonstrated superior activity with IC50 values below 100 nM for related compounds .
Structure–Activity Relationship (SAR)
The presence of specific functional groups in the compound enhances its biological activity. For example:
- The thiazole ring contributes to increased potency against cancer cells.
- Modifications on the methoxyphenyl moiety can significantly alter the interaction with biological targets .
Case Studies
Several studies have documented the efficacy of indole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of (3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Biological Activity
(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one, commonly referred to by its CAS number 1172066-74-8, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure includes a thiazole moiety, which is known for its bioactive properties, contributing to the compound's pharmacological potential.
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria, particularly Gram-positive organisms.
Minimum Inhibitory Concentration (MIC) Data
The antibacterial efficacy was evaluated against several strains, with notable results summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus ATCC 25923 | 3.90 |
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | <1.00 |
| Staphylococcus epidermidis ATCC 12228 | 7.80 |
| Escherichia coli ATCC 25922 | Inactive |
The compound demonstrated a particularly low MIC against MRSA, indicating its potential as a therapeutic agent in treating resistant bacterial infections .
Antifungal Activity
In addition to antibacterial properties, the compound also showed antifungal effects against Candida albicans. The Minimum Fungicidal Concentration (MFC) is highlighted in Table 2.
| Fungal Strain | MFC (µg/mL) |
|---|---|
| Candida albicans ATCC 10231 | 7.80 |
These findings suggest that the compound could be utilized in developing antifungal therapies .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound exhibited significant cytotoxicity against several cancer cell lines.
Cytotoxicity Data
Table 3 summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | <10 |
| HeLa (Cervical cancer) | <10 |
| MCF7 (Breast cancer) | <10 |
The cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, making it a candidate for further development as an anticancer agent .
Case Studies
A notable study demonstrated the compound's ability to inhibit the growth of Mycobacterium tuberculosis, with significant results observed over a period of 41 days at a concentration of 10 µg/mL. This highlights its potential application in tuberculosis treatment .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : The Z-configuration of the methylidene bridge is critical for activity but synthetically demanding, requiring precise reaction conditions (e.g., acid catalysis or photoirradiation).
- Computational modeling (e.g., using Multiwfn for electron density analysis) could predict binding modes.
- Toxicity Concerns : Chloro-thiazole derivatives may exhibit hepatotoxicity due to reactive metabolite formation, necessitating in vitro CYP450 inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
